molecular formula C19H25ClN4OS B425120 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide

Cat. No.: B425120
M. Wt: 392.9g/mol
InChI Key: RBIAJAHXHOYAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide is a complex organic compound featuring a triazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.

    Formation of the Thioacetyl Linkage: The thioacetyl group is attached using thiol reagents and acyl chlorides under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-({[5-(4-chlorophenyl)-4-ethyl-4H-1

Properties

Molecular Formula

C19H25ClN4OS

Molecular Weight

392.9g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C19H25ClN4OS/c1-4-23-18(15-8-10-16(20)11-9-15)21-22-19(23)26-12-17(25)24-13(2)6-5-7-14(24)3/h8-11,13-14H,4-7,12H2,1-3H3

InChI Key

RBIAJAHXHOYAEX-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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